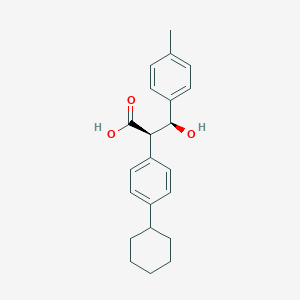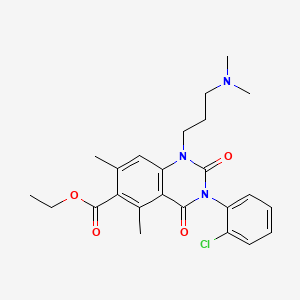
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(4-Chlorophenyl)-5-oxo-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole.
Reduction: Formation of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylamino)phenyl)amino)pyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes and pigments due to its azo groups.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and azo groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(methylazo)phenyl)azo)pyrazole: Contains a methylazo group instead of a phenylazo group, leading to different chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
72152-86-4 |
|---|---|
分子式 |
C22H17ClN6O |
分子量 |
416.9 g/mol |
IUPAC 名称 |
(4R)-2-(4-chlorophenyl)-5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H17ClN6O/c1-15-21(22(30)29(28-15)20-13-7-16(23)8-14-20)27-26-19-11-9-18(10-12-19)25-24-17-5-3-2-4-6-17/h2-14,21H,1H3/t21-/m1/s1 |
InChI 键 |
JVKRPQWOPQVKGV-OAQYLSRUSA-N |
手性 SMILES |
CC1=NN(C(=O)[C@@H]1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)








